molecular formula C10H17NO5 B1381408 cis-4-tert-Butoxycarbonylamino-tetrahydro-furan-3-carboxylic acid CAS No. 1414958-20-5

cis-4-tert-Butoxycarbonylamino-tetrahydro-furan-3-carboxylic acid

Cat. No.: B1381408
CAS No.: 1414958-20-5
M. Wt: 231.25 g/mol
InChI Key: FUECAVZSGQIGRI-RQJHMYQMSA-N
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Description

cis-4-tert-Butoxycarbonylamino-tetrahydro-furan-3-carboxylic acid is a chiral compound with a specific three-dimensional arrangement of atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-tert-Butoxycarbonylamino-tetrahydro-furan-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxolane ring and the introduction of the (2-methylpropan-2-yl)oxycarbonylamino group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

cis-4-tert-Butoxycarbonylamino-tetrahydro-furan-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxo derivatives.

    Reduction: Formation of reduced analogs.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

cis-4-tert-Butoxycarbonylamino-tetrahydro-furan-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of cis-4-tert-Butoxycarbonylamino-tetrahydro-furan-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • cis-4-tert-Butoxycarbonylamino-tetrahydro-furan-3-carboxylic acid
  • This compound analogs

Uniqueness

The uniqueness of this compound lies in its specific chiral configuration and functional groups, which confer distinct chemical and biological properties compared to similar compounds. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(3S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-7-5-15-4-6(7)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUECAVZSGQIGRI-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1COC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414958-20-5
Record name rac-(3R,4S)-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-4-tert-Butoxycarbonylamino-tetrahydro-furan-3-carboxylic acid
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cis-4-tert-Butoxycarbonylamino-tetrahydro-furan-3-carboxylic acid
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cis-4-tert-Butoxycarbonylamino-tetrahydro-furan-3-carboxylic acid
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cis-4-tert-Butoxycarbonylamino-tetrahydro-furan-3-carboxylic acid
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cis-4-tert-Butoxycarbonylamino-tetrahydro-furan-3-carboxylic acid

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